1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide

Forensic toxicology LC-MS/MS method validation bentazone metabolite quantification

8-Hydroxybentazone (CAS 60374-43-8; 8-hydroxy-3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide; molecular formula C10H12N2O4S; molecular weight 256.28 g/mol) is the 8‑position hydroxylated metabolite of the benzothiadiazinone herbicide bentazone. It is formally designated in the residue definition for bentazone by the JMPR, Codex Alimentarius Commission, and the European Union, meaning regulatory compliance testing cannot be fulfilled with the parent compound alone.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
CAS No. 60374-43-8
Cat. No. B044611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
CAS60374-43-8
Synonyms8-Hydroxybentazon;  8-Hydroxy-3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-Dioxide; 
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O
InChIInChI=1S/C10H12N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,11,13H,1-2H3
InChIKeyWJJLUCLOKVGHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxybentazone (CAS 60374-43-8): The Critical Bentazone Metabolite for Residue Compliance, Forensic Toxicology, and Environmental Fate Studies


8-Hydroxybentazone (CAS 60374-43-8; 8-hydroxy-3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide; molecular formula C10H12N2O4S; molecular weight 256.28 g/mol) is the 8‑position hydroxylated metabolite of the benzothiadiazinone herbicide bentazone [1]. It is formally designated in the residue definition for bentazone by the JMPR, Codex Alimentarius Commission, and the European Union, meaning regulatory compliance testing cannot be fulfilled with the parent compound alone [2]. Unlike bentazone, the 8‑hydroxy substituent increases polarity, alters chromatographic retention, and reduces phytotoxicity and mammalian toxicity, making it an analytically and toxicologically distinct entity that must be independently quantified, sourced, and controlled in any regulated residue, forensic, or environmental monitoring workflow [3].

Why Bentazone or 6-Hydroxybentazone Cannot Substitute for 8-Hydroxybentazone (CAS 60374-43-8) in Analytical and Regulatory Workflows


The 8‑hydroxylation of bentazone generates a compound with fundamentally different physicochemical, analytical, toxicological, and environmental properties that preclude in‑class substitution. Regulatory residue definitions explicitly require the sum of bentazone, 6‑hydroxy‑bentazone, and 8‑hydroxy‑bentazone—expressed as bentazone—meaning omission of the 8‑hydroxy metabolite leads to non‑compliant residue determinations [1]. In LC‑MS/MS methods, 8‑hydroxybentazone exhibits a 10‑fold higher limit of detection (LOD) compared with bentazone due to differential ionisation efficiency, demanding separate calibration with a certified reference standard [2]. Toxicologically, the European peer review concluded that 8‑hydroxybentazone is relatively less toxic than parent bentazone from the acute, short‑term, and developmental toxicity perspectives, whereas 6‑hydroxybentazone could not be resolved to the same safety margin—introducing risk‑assessment divergence that prevents read‑across [3]. Environmentally, 8‑hydroxybentazone exhibits greater aqueous mobility and distinct enzyme‑mediated reactivity compared with bentazone, altering its fate and transport in soil–water systems [4]. These orthogonal differences compel procurement of the pure, individual 8‑hydroxybentazone reference material rather than reliance on a generic bentazone standard or a mixed‑metabolite solution.

Quantitative Evidence Guide: 8-Hydroxybentazone (CAS 60374-43-8) vs. Bentazone and 6-Hydroxybentazone — Head‑to‑Head and Cross‑Study Comparisons


LC‑MS/MS Detection Sensitivity: 10‑Fold Higher LOD for 8‑Hydroxybentazone vs. Bentazone in Postmortem Whole Blood

In a validated LC‑MS/MS method with solid‑phase extraction for postmortem whole blood, the limit of detection (LOD) for 8‑hydroxybentazone was 0.5 ng/mL—ten times higher than the LOD of 0.05 ng/mL for bentazone. The LOD for 6‑hydroxybentazone was also 0.5 ng/mL [1]. This differential sensitivity arises from the hydroxyl group altering electrospray ionisation efficiency in negative‑ion mode and directly impacts method design: any laboratory attempting to use a single bentazone calibration curve for all three analytes will under‑quantify or fail to detect the hydroxylated metabolites.

Forensic toxicology LC-MS/MS method validation bentazone metabolite quantification

Enzymatic Transformation Efficiency: Complete (100%) Transformation of 8‑Hydroxybentazone vs. 27% for Bentazone by Laccase at pH 3.0

In a study of oxidoreductase‑mediated coupling with humic monomers, 8‑hydroxybentazone was completely transformed (100%) by both laccase and peroxidase regardless of co‑substrate presence. Under identical conditions—pH 3.0, laccase, and guaiacol as co‑substrate—bentazone concentration decreased by only 27%, while other metabolites showed intermediate transformation: AIBA (57%), des‑isopropyl‑bentazon (20%), and 8‑chloro‑bentazon (4%) [1]. The superior reactivity of 8‑hydroxybentazone is attributed to the phenolic –OH group enabling direct oxidative coupling to humic monomers, a pathway unavailable to the parent bentazone.

Environmental fate oxidative enzyme transformation humic substance incorporation

Environmental Surface‑Water Occurrence: 8‑Hydroxybentazone Detected at 0.3 µg/L While Bentazone Reaches 27 µg/L — A 90‑Fold Concentration Span

In a survey of river and drainage waters of the Tiber valley (Italy) during the April–July 2001 application period, bentazone was detected in the range non‑detectable (ND) to 27 µg/L, while 8‑hydroxybentazone was detected at ND to 1.9 µg/L. A specific transport event documented 8‑hydroxybentazone at 0.3 µg/L in river water [1]. The approximately 14‑fold lower maximum concentration of the metabolite relative to the parent reflects rapid formation but also faster dissipation or dilution of the more polar hydroxylated species.

Environmental monitoring surface water contamination herbicide transformation products

Metabolic Proportion in Mammals: 8‑Hydroxybentazone as a Trace Metabolite (0–0.23% of Dose) vs. 6‑Hydroxybentazone (≤6.3% of Dose)

According to the JMPR 1998 toxicological evaluation, in rat metabolism studies 6‑hydroxybentazone represented up to 6.3% of the administered dose, whereas the isomeric 8‑hydroxybentazone was present only in trace amounts, ranging from 0 to 0.23% of the dose [1]. This 27‑fold differential in metabolic abundance means that 8‑hydroxybentazone is a minor yet analytically challenging metabolite: its low abundance demands high‑sensitivity detection methods and a pure reference material for unambiguous identification, particularly in forensic cases where postmortem blood levels were reported at only 0.2–0.6 µg/mL versus 46.0–91.8 µg/mL for bentazone [2].

Mammalian metabolism toxicokinetics metabolite profiling

Toxicological Differentiation: 8‑Hydroxybentazone Is Less Toxic Than Bentazone — Regulatory Conclusion from the EU Peer Review

The EFSA peer review conducted during the renewal of bentazone approval concluded that 8‑hydroxybentazone is relatively less toxic than the parent bentazone from acute, short‑term, and developmental toxicity perspectives and is unlikely to be genotoxic [1]. As a result, the toxicological reference values derived for bentazone (ADI: 0.09 mg/kg bw/day; ARfD: 1 mg/kg bw) are considered applicable to 8‑hydroxybentazone. In contrast, the toxicological profile of 6‑hydroxybentazone could not be fully resolved, creating a regulatory data gap and preventing read‑across among the hydroxylated isomers [1]. This asymmetric regulatory confidence means that 8‑hydroxybentazone is the preferred metabolite for use in exposure modelling and risk‑assessment refinement where conservative assumptions need to be reduced.

Toxicological risk assessment metabolite toxicity regulatory science

Long‑Term Storage Stability: 8‑Hydroxybentazone Stable for 2 Years in Diverse Crop Matrices — Critical for Reference Standard Shelf‑Life

Storage stability studies evaluated within the EFSA MRL assessment confirmed that 8‑hydroxybentazone (alongside bentazone and 6‑hydroxybentazone) is stable for at least 2 years in high‑water‑content matrices (maize green plants), dry/high‑starch matrices (maize grain), dry/high‑protein matrices (pea seed), and high‑oil‑content matrices (linseed seed) [1]. This demonstrated long‑term matrix stability supports the procurement of 8‑hydroxybentazone as a viable analytical reference standard for multi‑year residue monitoring programmes, provided storage conditions are maintained.

Reference standard stability pesticide residue analysis quality assurance

Priority Application Scenarios for 8‑Hydroxybentazone (CAS 60374-43-8) Based on Quantitative Differentiation Evidence


Regulatory Pesticide Residue Compliance Testing in Food and Feed

8‑Hydroxybentazone is a mandatory analyte in the legal residue definition of bentazone for enforcement against MRLs in the EU, Codex, and other jurisdictions. Laboratories performing official residue controls in wheat, soyabeans, peas, beans, and poppy seeds must use a certified 8‑hydroxybentazone reference standard to calibrate LC‑MS/MS methods because the metabolite has a 10‑fold higher LOD than bentazone (0.5 vs. 0.05 ng/mL) and cannot be accurately quantified using a bentazone‑only calibration curve [5][4]. The demonstrated 2‑year storage stability supports integration into long‑term proficiency testing and routine monitoring programmes [4].

Forensic Toxicology: Postmortem Quantification of Bentazone and Its Hydroxylated Metabolites

In forensic cases of suspected bentazone poisoning, 8‑hydroxybentazone serves as both a confirmatory metabolite and a toxicokinetic marker. Postmortem heart‑blood data from three fatal cases showed 8‑hydroxybentazone at 0.2–0.6 µg/mL versus bentazone at 46.0–91.8 µg/mL—a ratio that reflects metabolic conversion extent and can assist in distinguishing acute from delayed fatalities [5]. Forensic laboratories require a separate 8‑hydroxybentazone standard to meet the validated method sensitivity (LOD 0.5 ng/mL) and to ensure chromatographic separation from 6‑hydroxybentazone and the internal standard [5].

Environmental Fate and Water‑Quality Monitoring Studies

8‑Hydroxybentazone exhibits distinct environmental behaviour compared with bentazone: it is completely transformed by laccase and peroxidase enzymes (100%) whereas bentazone is only partially transformed (27%), driving differential fate in soil and humic systems [5]. In surface‑water monitoring, 8‑hydroxybentazone was detected at up to 1.9 µg/L while bentazone reached 27 µg/L, indicating that the metabolite can dominate the dissolved‑phase flux in certain hydrological conditions [4]. Environmental chemists must include 8‑hydroxybentazone as a discrete analyte in LC‑MS/MS target lists to avoid systematic underestimation of bentazone‑related water contamination.

Refined Dietary Risk Assessment and Regulatory Submission Support

Because the EU peer review concluded that 8‑hydroxybentazone is relatively less toxic than parent bentazone and that its toxicological reference values are established (ADI 0.09 mg/kg bw/day; ARfD 1 mg/kg bw), risk assessors can use 8‑hydroxybentazone‑specific residue data to refine conservative exposure estimates that currently rely on the unresolved 6‑hydroxybentazone profile [5]. The availability of a well‑characterised 8‑hydroxybentazone standard enables metabolite‑specific validation data to be submitted in support of MRL modification applications and import tolerance requests.

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